![molecular formula C11H17F2NO B2527355 N-(1-Cyclohexyl-2,2-difluoroethyl)prop-2-enamide CAS No. 2305529-59-1](/img/structure/B2527355.png)
N-(1-Cyclohexyl-2,2-difluoroethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-Cyclohexyl-2,2-difluoroethyl)prop-2-enamide” is a chemical compound that is part of the 2,2-difluoroethylamine derivatives . It is used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of “this compound” involves a two-step process . In the first step, N-(2,2-difluoroethyl)prop-2-en-1-amine of formula (I) is reacted with a compound of formula (II) A-CH2-E to form a compound of formula (III), optionally in the presence of an inorganic or organic base . In the second step, the allyl group is removed (deallylation) from the compound of formula (III) .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves various chemical bonds . The compound contains a cyclohexyl group, a difluoroethyl group, and a prop-2-enamide group .Chemical Reactions Analysis
“this compound” undergoes various chemical reactions during its synthesis . The most significant of these is the reaction with a compound of formula (II) A-CH2-E to form a compound of formula (III), followed by the removal of the allyl group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 155.57 . It is a powder at room temperature .properties
IUPAC Name |
N-(1-cyclohexyl-2,2-difluoroethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO/c1-2-9(15)14-10(11(12)13)8-6-4-3-5-7-8/h2,8,10-11H,1,3-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSZDASAXQQQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1CCCCC1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.